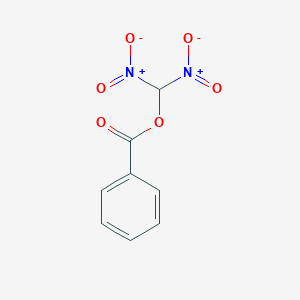![molecular formula C11H14N2O3 B146894 Methyl 3-[(4-aminobenzoyl)amino]propanoate CAS No. 342626-46-4](/img/structure/B146894.png)
Methyl 3-[(4-aminobenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(4-aminobenzoyl)amino]propanoate (MBAP) is an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals and dyes. It is a white, crystalline solid at room temperature and is soluble in water and alcohol. MBAP is obtained from the reaction between methyl 3-aminopropanoate and 4-aminobenzoyl chloride. This reaction is often used in the synthesis of other compounds, such as pharmaceuticals and dyes.
Scientific Research Applications
Synthesis Applications
- Methyl 3-[(4-aminobenzoyl)amino]propanoate is used in the synthesis of Dabigatran Etexilate, an important pharmaceutical compound. The synthesis involves multiple steps, including reactions with ethyl 3-(pyridin-2ylamino)propanoate and [(4-cyanophenyl)amino] acetic acid, achieving an overall yield of about 48% (Cheng Huansheng, 2013).
Solubility and Model Correlation Research
- The compound's solubility and model correlation in various solvents have been studied, essential for its purification. Solubility data across different solvents like methanol, ethanol, and acetone has been established, with solubility increasing with temperature (A. Zhu et al., 2019).
Antiviral Activity Research
- Derivatives of this compound have been synthesized and tested for antiviral activity. One study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).
Application in Asymmetric Synthesis
- The compound has been used in asymmetric transfer hydrogenation processes. These processes are important for producing optically active pharmaceuticals and other organic compounds (Kathelyne Everaere et al., 2001).
Organic Synthesis Research
- It has played a role in facilitating the synthesis of various organic compounds, such as oxazolines and thiazolines. This demonstrates its versatility in organic chemistry applications (A. Katritzky et al., 2004).
Anti-Cancer Research
- Research on this compound has extended into its application in anti-cancer activities. A study synthesized a derivative compound and evaluated its in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).
Antibacterial Activity Research
- The compound has also been used in the synthesis of amino-heterocyclic compounds coupled with oxime-ether groups, showing potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).
properties
IUPAC Name |
methyl 3-[(4-aminobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOUYKNKGJRHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

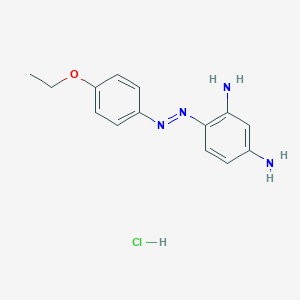
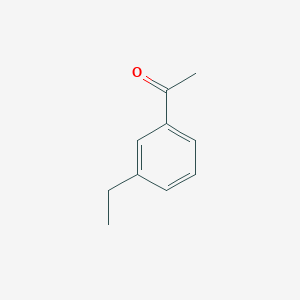
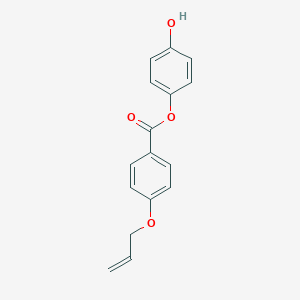

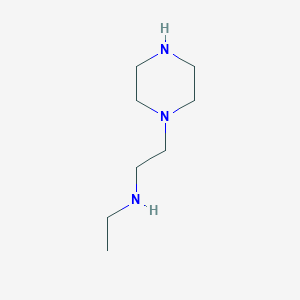
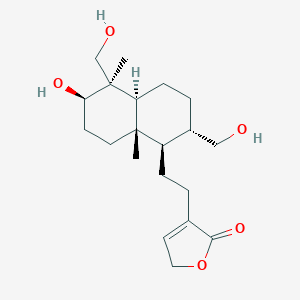
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
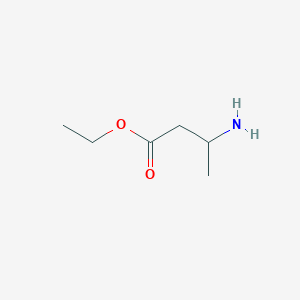

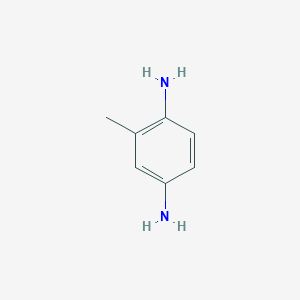
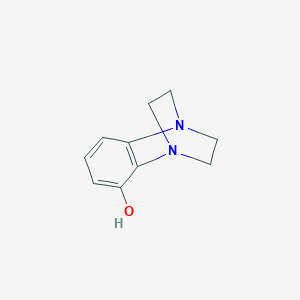
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)
